![molecular formula C30H44N2O2 B10851390 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol is a complex organic compound featuring multiple azepane rings and phenolic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of azepane intermediates, which are then functionalized with ethyl and hydroxyphenyl groups. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the formation of azepane rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The azepane rings can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic groups are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites, while the azepane rings provide structural stability and facilitate binding to target molecules. This compound may modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-(3-hydroxyphenyl)azepane: Shares the azepane and hydroxyphenyl groups but lacks the additional azepane ring.
3-Hydroxyphenylazepane: Contains the hydroxyphenyl group but has a simpler azepane structure.
3-Ethylazepane: Features the ethyl group but lacks the hydroxyphenyl group.
Uniqueness
3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol is unique due to its dual azepane rings and multiple functional groups, which confer distinct chemical and biological properties. This complexity makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C30H44N2O2 |
|---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
3-[3-ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C30H44N2O2/c1-3-29(25-11-9-13-27(33)21-25)15-5-7-17-31(23-29)19-20-32-18-8-6-16-30(4-2,24-32)26-12-10-14-28(34)22-26/h9-14,21-22,33-34H,3-8,15-20,23-24H2,1-2H3 |
Clave InChI |
RMHAJXOOJPBLSR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCN(C1)CCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


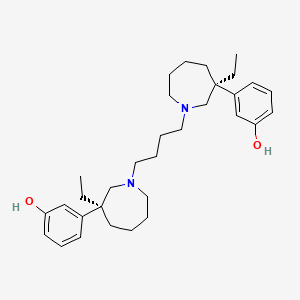
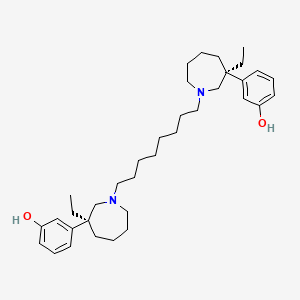
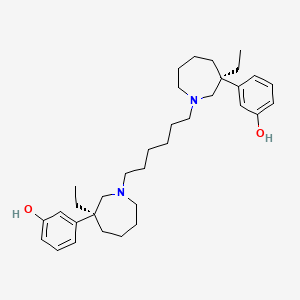
![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)
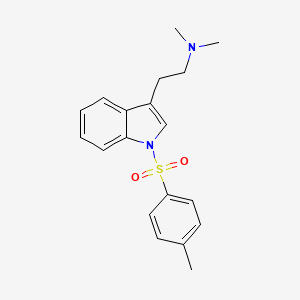
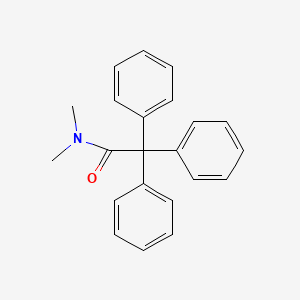
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
![3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
